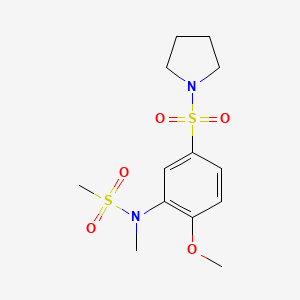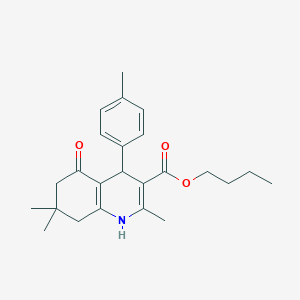
4-CHLORO-1H-PYRAZOL-1-YL (2,5-DIMETHOXYPHENYL) SULFONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1H-pyrazol-1-yl (2,5-dimethoxyphenyl) sulfone is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a chloro group and a sulfone group attached to a dimethoxyphenyl ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1H-pyrazol-1-yl (2,5-dimethoxyphenyl) sulfone typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfone Formation: The final step involves the reaction of the chlorinated pyrazole with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfone compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial practices include:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
4-Chloro-1H-pyrazol-1-yl (2,5-dimethoxyphenyl) sulfone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfone group can undergo oxidation to form sulfoxides or reduction to form sulfides.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, or cesium carbonate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium phosphate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation: Formation of sulfoxides.
Reduction: Formation of sulfides.
Coupling Reactions: Formation of biaryl compounds.
科学的研究の応用
4-Chloro-1H-pyrazol-1-yl (2,5-dimethoxyphenyl) sulfone has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: Utilized in the development of organic materials with specific electronic or optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 4-chloro-1H-pyrazol-1-yl (2,5-dimethoxyphenyl) sulfone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes or receptors, depending on its structural features. The sulfone group can form strong interactions with active sites of enzymes, while the pyrazole ring can participate in hydrogen bonding or π-π interactions with aromatic residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects.
類似化合物との比較
Similar Compounds
- 4-Chloro-1H-pyrazole
- 4-Chloro-1H-pyrazolo[4,3-c]pyridine
- 1-(2-Bromoethyl)-4-chloro-1H-pyrazole
- 3-(4-Chloro-phenyl)-1H-pyrazole-4-carbaldehyde
- 4-Chloro-6-(1H-pyrazol-1-yl)pyrimidine
Uniqueness
4-Chloro-1H-pyrazol-1-yl (2,5-dimethoxyphenyl) sulfone is unique due to the presence of both the sulfone and dimethoxyphenyl groups, which impart distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various fields of research.
特性
IUPAC Name |
4-chloro-1-(2,5-dimethoxyphenyl)sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O4S/c1-17-9-3-4-10(18-2)11(5-9)19(15,16)14-7-8(12)6-13-14/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCDPYPHGLBQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2C=C(C=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-piperidinyl)oxy]pyridine](/img/structure/B5293084.png)
![methyl 2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5293086.png)
![N-[(5-ethylpyridin-2-yl)methyl]-N,2-dimethyl-3-furamide](/img/structure/B5293095.png)
![1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5293098.png)

![1-(2-chlorophenyl)-5-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)vinyl]-4,5-dihydro-1H-pyrazole](/img/structure/B5293112.png)
![4-(4-bromobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5293120.png)

![N-[4-(SEC-BUTYL)PHENYL]-N'-(2-PYRAZINYL)UREA](/img/structure/B5293137.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)prolinamide](/img/structure/B5293143.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(1-phenylcyclopropyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5293151.png)
![6-{[4-Benzylpiperazinyl]sulfonyl}chromen-2-one](/img/structure/B5293155.png)

